2,4-Dibromo-1,5-difluoro-3-nitrobenzene 2,4-Dibromo-1,5-difluoro-3-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 144450-58-8
VCID: VC3285923
InChI: InChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(10)5(8)6(4)11(12)13/h1H
SMILES: C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Br)F
Molecular Formula: C6HBr2F2NO2
Molecular Weight: 316.88 g/mol

2,4-Dibromo-1,5-difluoro-3-nitrobenzene

CAS No.: 144450-58-8

Cat. No.: VC3285923

Molecular Formula: C6HBr2F2NO2

Molecular Weight: 316.88 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromo-1,5-difluoro-3-nitrobenzene - 144450-58-8

Specification

CAS No. 144450-58-8
Molecular Formula C6HBr2F2NO2
Molecular Weight 316.88 g/mol
IUPAC Name 2,4-dibromo-1,5-difluoro-3-nitrobenzene
Standard InChI InChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(10)5(8)6(4)11(12)13/h1H
Standard InChI Key FHUKPGATLLJKLN-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Br)F
Canonical SMILES C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Br)F

Introduction

Physical and Chemical Properties

2,4-Dibromo-1,5-difluoro-3-nitrobenzene is a solid compound with a light yellow to yellow appearance . It possesses specific structural and molecular characteristics that define its chemical behavior and potential applications.

Basic Properties

The compound has a well-defined set of fundamental properties that are essential for understanding its behavior in chemical reactions and applications.

PropertyValueSource
CAS Number144450-58-8
Molecular FormulaC6HBr2F2NO2
Molecular Weight316.88 g/mol
Physical StateSolid
AppearanceLight yellow to yellow
Purity (Commercial)≥95.0% (by NMR)

Structural Identification

The structural identification parameters are critical for confirming the identity and purity of the compound in analytical settings.

IdentifierValue
IUPAC Name2,4-dibromo-1,5-difluoro-3-nitrobenzene
InChIInChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(10)5(8)6(4)11(12)13/h1H
InChIKeyFHUKPGATLLJKLN-UHFFFAOYSA-N

Structural Features

The molecular structure of 2,4-Dibromo-1,5-difluoro-3-nitrobenzene consists of a benzene ring with two bromine atoms at positions 2 and 4, two fluorine atoms at positions 1 and 5, and a nitro group at position 3. This particular arrangement of substituents contributes to the compound's chemical reactivity and potential applications in organic synthesis. The electron-withdrawing nature of both the halogen substituents and the nitro group creates an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution reactions.

Synthesis and Preparation

The synthesis of 2,4-Dibromo-1,5-difluoro-3-nitrobenzene involves specific chemical processes that require careful control of reaction conditions to ensure high yields and purity of the final product.

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